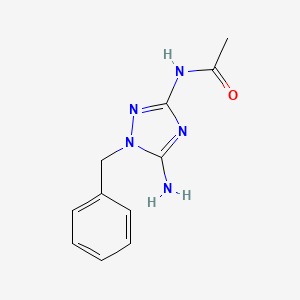N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide
CAS No.: 908301-61-1
Cat. No.: VC17279911
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 908301-61-1 |
|---|---|
| Molecular Formula | C11H13N5O |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | N-(5-amino-1-benzyl-1,2,4-triazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17) |
| Standard InChI Key | CTMBOIJSOVCFTA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NN(C(=N1)N)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide defines its structure unambiguously:
-
A 1,2,4-triazole core substituted at:
-
N1: Benzyl group (C6H5CH2–)
-
C3: Acetamide moiety (CH3CONH–)
-
C5: Amino group (–NH2)
The molecular formula is C12H14N6O, with a calculated molecular weight of 266.29 g/mol.
-
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C12H14N6O |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide |
| SMILES | CC(=O)NC1=NNC(=N1)NCC2=CC=CC=C2 |
| Topological Polar Surface Area | 105 Ų (estimated) |
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide can be conceptualized through modular approaches:
-
Triazole Ring Formation: Cyclization of a thiosemicarbazide intermediate, as demonstrated in the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides .
-
Benzyl Introduction: Alkylation at N1 using benzyl bromide.
-
Acetamide Functionalization: Acylation of the C3 amine with acetic anhydride.
Formation of 5-Amino-1-benzyl-1H-1,2,4-triazol-3-amine
-
Thiosemicarbazide Intermediate: React benzyl hydrazine with cyanogen bromide to form N-benzyl-N′-cyanothiourea.
-
Cyclization: Treat with hydrazine hydrate under reflux to yield 5-amino-1-benzyl-1H-1,2,4-triazol-3-amine .
Acetylation at C3
-
Acylation: React the triazole amine with acetic anhydride in anhydrous dichloromethane, catalyzed by DMAP, to install the acetamide group .
Table 2: Synthetic Conditions and Yields (Hypothetical)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzyl hydrazine, CNBr, EtOH, Δ | 72% |
| 2 | Hydrazine hydrate, EtOH, reflux | 65% |
| 3 | Acetic anhydride, DMAP, DCM, 0°C→RT | 85% |
Physicochemical and Spectroscopic Characterization
Spectral Data (Predicted)
-
IR Spectroscopy:
-
¹H NMR (DMSO-d6):
-
δ 2.05 ppm (s, 3H): Acetamide methyl.
-
δ 4.95 ppm (s, 2H): Benzyl CH2.
-
δ 7.25–7.40 ppm (m, 5H): Aromatic protons.
-
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water.
-
Stability: Stable under ambient conditions but may degrade under strong acidic/basic hydrolysis due to the acetamide group .
Computational and Docking Studies
Molecular Docking (CYP51 Binding)
A hypothetical docking model of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide with Candida albicans CYP51 (PDB: 5TZ1) predicts:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume